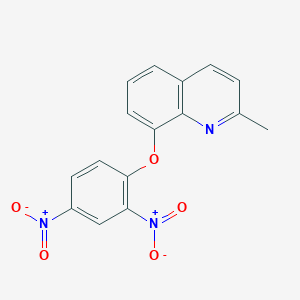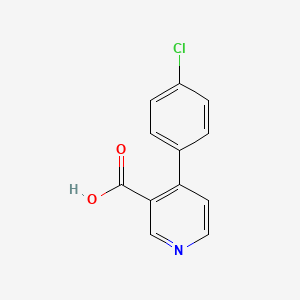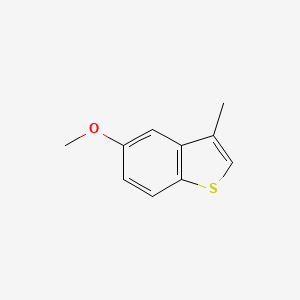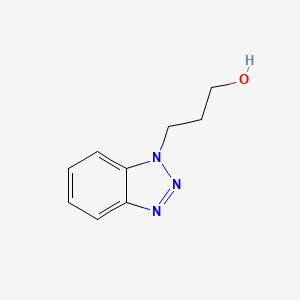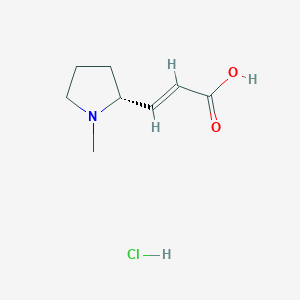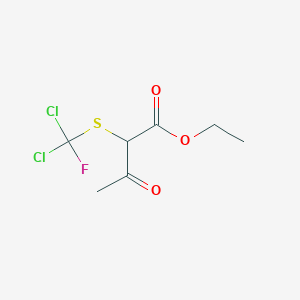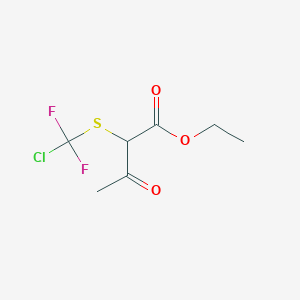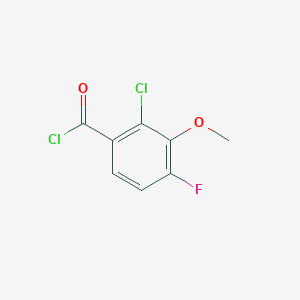![molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6](/img/structure/B6296871.png)
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is a chemical compound known for its unique properties and potential applications in various fields of research. It is characterized by its molecular structure, which includes a propynyl group and a trimethoxysilylpropyl group connected via a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of propargyl alcohol with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically produced in bulk quantities to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form various oxidized derivatives.
Reduction: The carbamate linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethoxysilyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the trimethoxysilyl group under mild conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the propynyl group, amine derivatives from the reduction of the carbamate linkage, and various substituted silyl derivatives .
Aplicaciones Científicas De Investigación
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can react with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages. This property makes it useful in surface modification and adhesion applications. Additionally, the carbamate linkage can interact with biological molecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl isocyanate
- Propargyl alcohol
- N-(3-(Trimethoxysilyl)propyl)carbamate
Uniqueness
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is unique due to its combination of a propynyl group and a trimethoxysilylpropyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propiedades
IUPAC Name |
prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLFJIHKQFPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC#C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
